

Introduction: The Critical Role of Solid-State Characterization in Drug Development

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Compound of Interest

Compound Name: *2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid*

CAS No.: 1249550-68-2

Cat. No.: B1530178

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In the landscape of modern drug discovery, understanding the three-dimensional architecture of a molecule is paramount. For small-molecule therapeutics, such as those incorporating the versatile 1,2,4-triazole scaffold, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure. The precise knowledge of bond lengths, bond angles, stereochemistry, and the intricate network of intermolecular interactions governs a compound's physicochemical properties, including solubility, stability, and ultimately, its bioavailability and efficacy.

This guide offers a detailed protocol and expert insights into the process of crystal structure analysis, tailored for medicinal chemists and drug development scientists. We will navigate the complete workflow, from the crucial first step of obtaining diffraction-quality crystals to the final stages of structural refinement and supramolecular analysis.

Part 1: Synthesis and Crystallization — The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The latter is often the most challenging and empirical step in the entire process.

Synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid

The synthesis would typically involve a nucleophilic substitution reaction. A plausible route involves the reaction of 3-cyano-1H-1,2,4-triazole with a suitable propanoic acid derivative, such as ethyl 2-bromopropanoate, under basic conditions, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Protocol for Growing Single Crystals

Obtaining a single crystal suitable for diffraction (typically >0.1 mm in all dimensions, with sharp edges and no visible fractures) requires bringing a solution of the compound to a state of supersaturation under quiescent conditions, allowing for slow, ordered molecular assembly.

Expert Insight: The choice of solvent is critical. A good starting point is a solvent in which the compound has moderate solubility. Highly soluble compounds may require a multi-solvent system. It is advisable to screen a range of solvents and techniques in parallel.^[1]

Recommended Crystallization Techniques:

- Slow Evaporation: This is the simplest and most common method.^{[1][2][3][4][5]}
 - Protocol:
 1. Prepare a nearly saturated solution of the compound (e.g., 10-20 mg) in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a small, clean vial.
 2. Cover the vial with a cap, parafilm, or foil. Pierce a few small holes to allow for slow solvent evaporation.
 3. Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a refrigerator to further slow evaporation).
 4. Monitor for crystal growth over several days to weeks without disturbing the vial.^{[2][3]}
- Vapor Diffusion: This technique is gentle and highly effective, especially when only small amounts of material are available.^{[5][6][7]} It involves equilibrating a drop of the compound

solution against a larger reservoir of a more volatile "anti-solvent" in which the compound is insoluble.

- Protocol (Hanging Drop):

1. Dissolve the compound in a "good" solvent (e.g., DMSO, DMF).
2. Place ~1 mL of a "poor" solvent (anti-solvent, e.g., water, diethyl ether) in the reservoir of a well plate.
3. Pipette a small drop (~2-5 μL) of the compound solution onto a siliconized glass coverslip.
4. Invert the coverslip and place it over the reservoir, sealing the well.
5. Over time, the anti-solvent vapor diffuses into the drop, reducing the compound's solubility and promoting crystallization.[8][9]

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Vapor Diffusion Crystallization Workflow.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern contains the fundamental information about the crystal lattice and the arrangement of atoms within it.

Data Collection

- Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is collected at low temperatures.
- Instrumentation: Data is collected on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a microfocus X-ray source (e.g., Mo $K\alpha$, $\lambda = 0.71073 \text{ \AA}$ or Cu $K\alpha$, $\lambda = 1.54184 \text{ \AA}$).

- **Experimental Conditions:** Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal motion of the atoms, resulting in a higher quality dataset.
- **Data Collection Strategy:** A series of diffraction images (frames) are collected as the crystal is rotated in the X-ray beam. Software such as CrysAlisPro is used to control the data collection and process the raw images to determine the unit cell parameters, crystal system, and space group, and to integrate the intensities of the diffraction spots.

Structure Solution and Refinement

The goal of this stage is to convert the measured diffraction intensities into a chemically meaningful atomic model.

- **Structure Solution:** The "phase problem" is the central challenge in crystallography. Since detectors only measure the intensity (amplitude) and not the phase of the diffracted X-rays, this information must be computationally recovered. For small molecules, direct methods or dual-space methods, as implemented in programs like SHELXT, are highly effective and can often solve the structure automatically.
- **Structure Refinement:** The initial atomic model from the solution step is refined against the experimental data. This is an iterative process of least-squares minimization where atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the data). This is typically performed using software like SHELXL or Olex2.
 - **Anisotropic Refinement:** Initially, atoms are refined isotropically (with a spherical thermal parameter). In the final stages, non-hydrogen atoms are typically refined anisotropically, modeling their thermal motion as ellipsoids, which provides a more accurate model.
 - **Hydrogen Atom Placement:** Hydrogen atoms are usually placed in calculated, idealized positions (e.g., using the AFIX commands in SHELXL) and refined using a riding model.

Trustworthiness through Self-Validation: A refined crystal structure contains internal validation metrics. Key indicators of a high-quality structure include low R-factors (R1, wR2), a goodness-of-fit (GooF) value close to 1.0, and a clean residual electron density map (low difference map peaks and holes).

Part 3: Analysis and Interpretation of the Crystal Structure

This section describes the analysis that would be performed on the solved structure of **2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid**.

Molecular Geometry

A primary result is the precise determination of the molecule's connectivity, bond lengths, bond angles, and torsion angles.

Parameter	Expected Value/Range	Significance
C≡N Bond Length	~1.15 Å	Confirms the cyano group identity.
Triazole Ring Bonds	~1.30 - 1.38 Å	Deviations can indicate electron delocalization or strain.
C-COOH Bond Length	~1.48 Å	Standard sp ³ -sp ² single bond.
C=O vs. C-O(H) Lengths	~1.21 Å vs. ~1.31 Å	Confirms the carboxylic acid protonation state.
Propanoic Acid Torsion Angles	Variable	Defines the conformation of the chiral side chain.

Supramolecular Assembly and Intermolecular Interactions

Individual molecules rarely exist in isolation in a crystal. They pack together, guided by a network of non-covalent interactions. Understanding this packing is crucial for predicting material properties.

- **Hydrogen Bonding:** The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that the primary interaction will be the formation of a

robust carboxylic acid dimer, a common and stable supramolecular synthon. The nitrogen atoms of the triazole ring are also potential hydrogen bond acceptors.

- π - π Stacking: The electron-rich triazole rings may engage in π - π stacking interactions with neighboring rings, contributing to the overall crystal stability.
- Other Interactions: Weaker C-H...N or C-H...O interactions may also play a role in directing the three-dimensional packing arrangement.

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Potential Intermolecular Interactions.

Conclusion: From Structure to Application

The successful determination of the crystal structure of a compound like **2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid** provides an unequivocal structural proof and a wealth of information that directly impacts drug development. The absolute stereochemistry at the chiral center is confirmed, a critical piece of information for any chiral drug candidate. The three-dimensional conformation observed in the solid state can inform pharmacophore modeling and guide the design of more potent analogues. Furthermore, an understanding of the intermolecular interactions and crystal packing can aid in the identification and selection of stable polymorphic forms, a crucial aspect of pharmaceutical formulation and manufacturing. This methodological guide provides the framework for achieving this critical analytical goal.

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